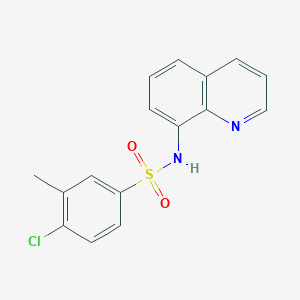

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline structures . The sulfonamide group is then introduced through a sulfonation reaction, where the quinoline derivative reacts with chlorosulfonic acid, followed by amination with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity . These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: These compounds share the quinoline structure and have similar biological activities.

N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: This compound also features a quinoline moiety and is studied for its antimalarial activity.

Uniqueness

4-chloro-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of a quinoline moiety with a sulfonamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Biological Activity

4-Chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a quinoline moiety , which is known for its diverse biological activities. The presence of the chloro and methyl substituents on the benzene ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 7.812 µg/mL |

| S. aureus | 15.625 µg/mL |

| C. albicans | 31.125 µg/mL |

These findings indicate that the compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against unicellular fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties , particularly in breast cancer models. A study investigating the effects of various sulfonamide derivatives on breast cancer cell lines (MDA-MB468, MDA-MB231, and MCF7) revealed:

- Increased Growth Inhibition : The introduction of bulky lipophilic groups significantly enhanced the antigrowth activity on cancer cells.

- Differential Toxicity : The compound exhibited lower cytotoxicity towards non-cancerous breast epithelial cell lines compared to cancerous lines, suggesting a degree of tumor selectivity .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that compounds containing a chloro substituent at specific positions on the phenyl ring showed enhanced anticancer activity compared to their methyl-substituted counterparts. For example:

- 4-Chloro Phenyl Substitution : Increased antigrowth activity by threefold on MCF7 cells compared to methyl-substituted analogs.

- 2,4-Dichloro Substitution : Displayed reduced activity across all examined cell lines .

The proposed mechanism of action involves the compound's ability to interfere with cellular processes through:

- Enzyme Inhibition : Targeting specific enzymes related to cancer cell proliferation.

- Membrane Interaction : The lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Properties

Molecular Formula |

C16H13ClN2O2S |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

4-chloro-3-methyl-N-quinolin-8-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H13ClN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |

InChI Key |

ONKHCBCVHIPBLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.